molecular formula C14H13N3O3S B2789883 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1774901-09-5

4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2789883
CAS RN: 1774901-09-5
M. Wt: 303.34
InChI Key: VMPPYGSPALXFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. This compound is a heterocyclic organic compound that contains a pyridine ring, a thiadiazine ring, and an ether group. The compound is also known by its chemical formula C14H13N3O3S.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide in lab experiments include its low toxicity and high potency. However, its limitations include its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. These include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of other diseases. Additionally, the compound may be studied for its potential use in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be achieved through a multi-step process. The first step involves the condensation of 4-ethylphenylhydrazine with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride to form the thiadiazine ring. The final step involves the oxidation of the thiadiazine ring with hydrogen peroxide to form the desired compound.

Scientific Research Applications

The potential therapeutic uses of 4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been extensively studied. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

4-(4-ethylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-10-5-7-11(8-6-10)17-13-12(4-3-9-15-13)21(19,20)16-14(17)18/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPPYGSPALXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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